molecular formula C9H13NS B6601606 N-methyl-4-[(methylsulfanyl)methyl]aniline CAS No. 2866322-55-4

N-methyl-4-[(methylsulfanyl)methyl]aniline

Cat. No.: B6601606
CAS No.: 2866322-55-4
M. Wt: 167.27 g/mol
InChI Key: AKNRMPNYCVLFSI-UHFFFAOYSA-N
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Description

N-Methyl-4-[(methylsulfanyl)methyl]aniline (CAS: Not explicitly provided; tentative structure: C₉H₁₃NS) is a substituted aniline derivative featuring:

  • N-Methyl group: Attached to the amino (–NH–) group, reducing nucleophilicity and enhancing lipophilicity.
  • 4-(Methylsulfanylmethyl) group: A para-substituted thioether (–CH₂–S–CH₃) providing moderate electron-donating effects and increased hydrophobicity compared to sulfonyl or hydroxyl groups.

Properties

IUPAC Name

N-methyl-4-(methylsulfanylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNRMPNYCVLFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(methylsulfanyl)methyl]aniline typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-Methyl-4-[(methylsulfanyl)methyl]aniline has been studied for its potential applications in several scientific domains:

Pharmaceutical Development

The compound has been investigated for its biological activities, particularly in:

  • Anti-inflammatory Agents : Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
  • Antimicrobial Activity : Research indicates that certain aniline derivatives possess antimicrobial properties, which could be harnessed in creating new antibiotics or antiseptics.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in:

  • Peptide Synthesis : It is used as a coupling agent in solid-phase peptide synthesis due to its reactivity with carboxylic acids and amines .
  • Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic applications.

Material Science

In material science, this compound is explored for:

  • Polymer Chemistry : It can be incorporated into polymers to enhance their mechanical properties or to impart specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that N-methyl derivatives of anilines exhibit significant inhibition of pro-inflammatory cytokines. The research involved testing various concentrations of the compound on cell cultures, revealing dose-dependent effects on inflammation markers .

Case Study 2: Synthesis Efficiency

Research by Atatreh et al. highlighted the efficiency of using this compound in synthesizing novel pyrimidine derivatives with enhanced anti-inflammatory activity. The study utilized a one-pot reaction method that significantly reduced synthesis time while maintaining high yields .

Mechanism of Action

The mechanism of action of N-methyl-4-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-4-(Methylsulfonyl)aniline (CAS: 119871-25-9; C₈H₁₁NO₂S)

Property N-Methyl-4-[(Methylsulfanyl)methyl]aniline N-Methyl-4-(Methylsulfonyl)aniline
Substituent –CH₂–S–CH₃ (thioether) –SO₂–CH₃ (sulfonyl)
Electronic Effects Electron-donating Electron-withdrawing
Polarity Moderate (logP ~2.5*) High (logP ~1.0*)
Molecular Weight 167.27 g/mol 185.24 g/mol
Reactivity Susceptible to oxidation (→ sulfoxide) Stable under oxidative conditions
Applications Potential in lipophilic drug design Used in polar intermediates

*The sulfonyl group in N-methyl-4-(methylsulfonyl)aniline increases solubility in polar solvents (e.g., water, DMSO), whereas the thioether in the target compound enhances membrane permeability .

4-[(Methylsulfonyl)methyl]aniline (CAS: 24176-70-3; C₈H₁₁NO₂S)

Property This compound 4-[(Methylsulfonyl)methyl]aniline
Amino Group N-Methyl (–NHCH₃) Free amine (–NH₂)
Substituent –CH₂–S–CH₃ –CH₂–SO₂–CH₃
Nucleophilicity Reduced High
Stability Oxidizes to sulfoxide Resists oxidation

The free amine in 4-[(methylsulfonyl)methyl]aniline enables participation in coupling reactions (e.g., diazotization), while the N-methyl group in the target compound limits such reactivity .

N-[(4-Methoxyphenyl)methyl]-4-(Methylsulfanyl)aniline (C₁₅H₁₇NOS)

Property This compound N-[(4-Methoxyphenyl)methyl]-4-(Methylsulfanyl)aniline
N-Substituent –CH₃ –CH₂–C₆H₄–OCH₃ (4-methoxybenzyl)
Steric Bulk Low High
Lipophilicity Moderate (logP ~2.5) High (logP ~3.8)

4-(Methylsulfanyl)-N-(2-Phenylethyl)aniline (C₁₅H₁₇NS; MW: 243.37)

Property This compound 4-(Methylsulfanyl)-N-(2-Phenylethyl)aniline
N-Substituent –CH₃ –CH₂CH₂–C₆H₅ (phenethyl)
Bioactivity Unreported Potential CNS activity (structural analogy)

The phenethyl group may confer blood-brain barrier permeability, making this compound relevant in neuropharmacology .

Key Research Findings and Data Tables

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) logP
This compound Not reported ~5 (DMSO) ~2.5
N-Methyl-4-(methylsulfonyl)aniline 106–113 (HCl salt) >10 (Water) ~1.0
4-[(Methylsulfonyl)methyl]aniline Not reported ~20 (Ethanol) ~0.8

Biological Activity

N-methyl-4-[(methylsulfanyl)methyl]aniline, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a methyl group and a methylsulfanyl group attached to an aniline structure. The synthesis typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with methylamine in the presence of a base like sodium hydroxide or potassium carbonate, often utilizing organic solvents such as dichloromethane or toluene at controlled temperatures.

Biological Activity Overview

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these activities are critical for evaluating its therapeutic potential.

2. Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, showing promise as a potential chemotherapeutic agent. The structure-activity relationship indicates that modifications in the aniline structure can enhance its cytotoxic effects against specific cancer types .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of this compound reported MIC values ranging from 50 to 100 µg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Activity
In another investigation, this compound demonstrated significant cytotoxicity against human leukemia cells with an IC50 value of approximately 30 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For instance, its interaction with enzymes involved in cell proliferation could explain its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aniline ring significantly affect its potency:

Substituent Effect on Activity
Methyl group at paraEnhances antimicrobial activity
Electron-withdrawing groupsIncreases anticancer potency
Alkyl chain lengthModulates solubility and bioavailability

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